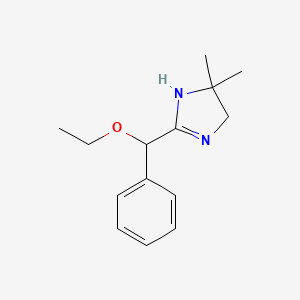

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline

Description

Properties

CAS No. |

52963-60-7 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-[ethoxy(phenyl)methyl]-5,5-dimethyl-1,4-dihydroimidazole |

InChI |

InChI=1S/C14H20N2O/c1-4-17-12(11-8-6-5-7-9-11)13-15-10-14(2,3)16-13/h5-9,12H,4,10H2,1-3H3,(H,15,16) |

InChI Key |

MPVRMDGCKMOVFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1)C2=NCC(N2)(C)C |

Origin of Product |

United States |

Preparation Methods

Multicomponent Palladium-Catalyzed Synthesis

One authoritative method involves a palladium-catalyzed multicomponent reaction where:

- An imine is formed from the aldehyde (such as benzaldehyde derivatives) and a primary amine.

- Acid chlorides and carbon monoxide are introduced under palladium catalysis.

- The reaction proceeds under controlled temperature (typically around 60–65 °C) and inert atmosphere (nitrogen or argon) to yield 2-imidazoline derivatives.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Aldehyde + primary amine | Room temperature, inert atmosphere | Imine formation |

| 2 | Addition of acid chloride + Pd catalyst + CO | 60–65 °C, 6–24 h | Cyclization to 2-imidazoline |

| 3 | Work-up and purification | Column chromatography | Pure 2-imidazoline derivative |

This method allows for the incorporation of alpha-ethoxybenzyl groups at the 2-position by selecting appropriate aldehyde and amine precursors.

One-Step Synthesis Using Catalytic Systems

A patent describing the synthesis of related pyrazine and imidazoline derivatives outlines a one-step synthesis under inert atmosphere with catalysts such as AuLX (where L is a ligand and X is a monovalent anion). The reaction involves:

- Reacting aldehyde compounds with propargyl amine in acetonitrile solvent (concentration ~0.5 mol/L).

- Heating at 60 °C for 24–48 hours in sealed tubes under nitrogen.

- The process eliminates water molecules, making it environmentally friendly and efficient.

Though specifically for 2,5-dimethylpyrazine derivatives, the method's principles apply to imidazoline preparation by adjusting substrates.

Reaction Conditions and Optimization

- Solvent: Acetonitrile is commonly used due to its polarity and ability to dissolve both organic and catalytic species.

- Temperature: Moderate heating (60–65 °C) is optimal for cyclization without decomposing sensitive intermediates.

- Atmosphere: Nitrogen or argon to prevent oxidation.

- Catalysts: Palladium complexes or gold-based catalysts enhance selectivity and yield.

- Reaction Time: 24 to 48 hours depending on substrate reactivity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Aldehyde concentration | 0.5 mol/L | Ensures effective imine formation |

| Solvent | Acetonitrile, CH2Cl2 | Polar aprotic solvents preferred |

| Catalyst | Pd complexes, AuLX | Ligand and anion choice critical |

| Temperature | 60–65 °C | Balances reaction rate and stability |

| Reaction time | 24–48 hours | Longer times improve yield |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Work-up | Column chromatography | Purifies final imidazoline compound |

Research Outcomes and Yields

- Palladium-catalyzed syntheses typically report yields in the range of 70–90% for 2-imidazoline derivatives.

- One-step catalytic methods under inert atmosphere yield comparable results with high selectivity and minimal by-products.

- The elimination of water during cyclization supports green chemistry principles.

- The choice of catalysts and ligands significantly influences the stereochemistry and purity of the final product.

Perspectives from Varied Sources

- Academic literature emphasizes the importance of catalyst design and reaction conditions to achieve stereoselective synthesis of imidazolines with functionalized substituents.

- Patents highlight industrially scalable methods focusing on cost-effective raw materials, simplified steps, and environmentally benign solvents and catalysts.

- Synthetic organic chemistry reviews underline the versatility of imidazoline derivatives and the need for robust synthetic routes that allow for diverse functional group incorporation.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolone derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the alpha-ethoxybenzyl group, leading to the formation of different substituted imidazolines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Imidazolone derivatives.

Reduction: Reduced imidazoline compounds.

Substitution: Substituted imidazolines with various functional groups.

Scientific Research Applications

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Substituent Effects on Activity

- Aromatic vs. BL-1743’s spirocyclic structure confers reversible inhibition of the influenza M2 proton channel, contrasting with amantadine’s rigidity .

Toxicity and Chain Length :

Pharmacological Diversity

- Antiviral Potential: BL-1743 and the target compound share structural motifs (imidazoline core) associated with viral channel inhibition, suggesting unexplored antiviral applications for the latter .

- Receptor Specificity : Naphazoline and Metizoline target α-adrenergic receptors due to their bulky aromatic substituents, while the ethoxybenzyl group in the target compound may favor alternative receptor interactions (e.g., imidazoline I₂ receptors) .

Biological Activity

5,5-Dimethyl-2-(alpha-ethoxybenzyl)-2-imidazoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the imidazoline class of compounds, which are known for their diverse pharmacological effects. The structural features of imidazolines often contribute to their interaction with various biological targets, including receptors involved in inflammation and cancer progression.

Research indicates that compounds with imidazoline structures may exhibit multiple mechanisms of action:

- Receptor Modulation : Imidazolines can act as ligands for specific receptors, influencing downstream signaling pathways.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that imidazolines can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Inhibition of Cancer Cell Lines : Preliminary investigations have shown that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been observed to reduce cell viability in human hepatocellular carcinoma (HCC) cells when combined with interferon-alpha (IFN-α), suggesting a synergistic effect in enhancing antiproliferative activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 6.4 | Inhibition of STAT3 phosphorylation |

| SK-HEP-1 | Not specified | Modulation of epithelial-mesenchymal transition (EMT) |

Anti-inflammatory Effects

The compound's ability to modulate inflammation has been highlighted in various studies:

- Microglial Activation : In vitro assays demonstrated that this compound could suppress the production of neurotoxic factors in microglial cells activated by lipopolysaccharides (LPS) . This suggests potential applications in neuroinflammatory conditions.

Case Studies and Experimental Findings

- Neuroprotection : A study evaluated the compound's neuroprotective effects in a model of neuroinflammation. Treatment with this compound resulted in reduced levels of inflammatory markers such as IL-1β and nitric oxide synthases (iNOS) .

- Tumor Growth Inhibition : In xenograft models using SK-HEP-1 cells, administration of the compound significantly retarded tumor growth compared to controls. This was attributed to its ability to inhibit cancer cell migration and invasion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.